{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, and a difluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Alkylation: The alkyl groups (propyl and methyl) are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoroethyl or ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Mono-fluoroethyl or ethyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoroethyl group can act as a bioisostere, mimicking the behavior of natural substrates in enzymatic reactions.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may exhibit similar activities and is being investigated for its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole
- 1-Propyl-3-methyl-1H-pyrazole
- 1-(2,2-Difluoroethyl)-1H-pyrazole
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its dual pyrazole structure with distinct substituents. This configuration provides a versatile platform for chemical modifications and enhances its potential applications in various fields. The presence of the difluoroethyl group adds to its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-2-6-20-12(3-5-17-20)9-16-8-11-4-7-19(18-11)10-13(14)15/h3-5,7,13,16H,2,6,8-10H2,1H3 |
InChI Key |
OMUGOJUMWQLYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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